molecular formula C16H23NO B13642846 {9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol

{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol

Katalognummer: B13642846
Molekulargewicht: 245.36 g/mol
InChI-Schlüssel: JWXDFNLQJBQLGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{9-Benzyl-9-azabicyclo[331]nonan-3-yl}methanol is a complex organic compound characterized by its bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol typically involves the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with suitable reagents under controlled conditions. One common method involves the reduction of the ketone group to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of {9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol is unique due to its specific bicyclic structure and the presence of both benzyl and hydroxyl functional groups. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Eigenschaften

Molekularformel

C16H23NO

Molekulargewicht

245.36 g/mol

IUPAC-Name

(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)methanol

InChI

InChI=1S/C16H23NO/c18-12-14-9-15-7-4-8-16(10-14)17(15)11-13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2

InChI-Schlüssel

JWXDFNLQJBQLGW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.